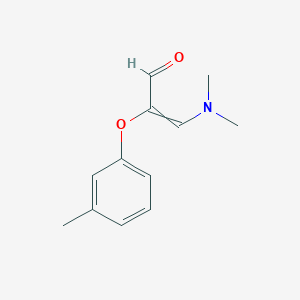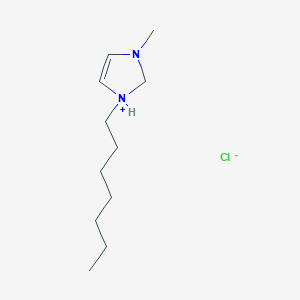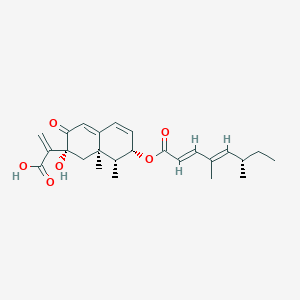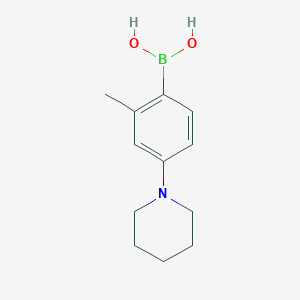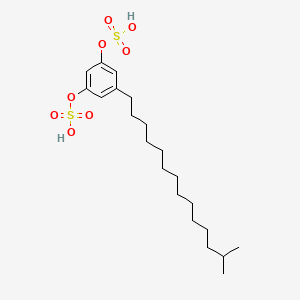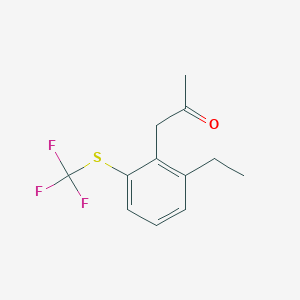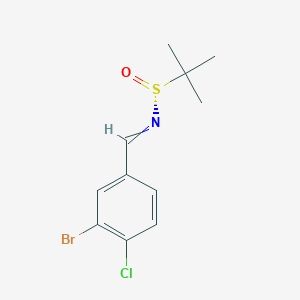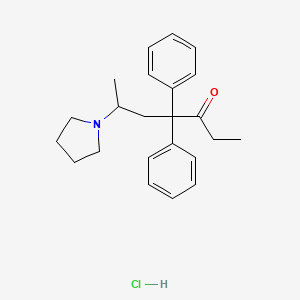
Dipyanone (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipyanone (hydrochloride) is an opioid analgesic that was first identified in Germany in 2021 . It is structurally related to medically used drugs such as methadone, dipipanone, and phenadoxone, but is slightly less potent . Dipyanone (hydrochloride) has been sold as a designer drug and is classified as a novel opioid .
準備方法
The synthesis of dipyanone (hydrochloride) involves several steps, including the formation of the core structure and subsequent functionalization. The synthetic routes and reaction conditions for dipyanone (hydrochloride) are not extensively documented in the literature. it is known that the preparation involves the use of specific reagents and conditions to achieve the desired chemical structure . Industrial production methods for dipyanone (hydrochloride) are not well-established due to its classification as a novel opioid and its limited use in scientific research .
化学反応の分析
Dipyanone (hydrochloride) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of dipyanone (hydrochloride) can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines .
科学的研究の応用
Dipyanone (hydrochloride) has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and forensic science. In chemistry, it is used as a reference standard for analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) . In biology and medicine, dipyanone (hydrochloride) is studied for its pharmacological properties, including its interaction with the μ-opioid receptor . It is also used in forensic science for the detection and analysis of novel synthetic opioids in biological specimens .
作用機序
Dipyanone (hydrochloride) exerts its effects by binding to the μ-opioid receptor, which is a G-protein-coupled receptor involved in pain modulation . Upon binding to the receptor, dipyanone (hydrochloride) activates intracellular signaling pathways that result in analgesic effects . The molecular targets and pathways involved in the mechanism of action of dipyanone (hydrochloride) include the inhibition of adenylate cyclase, activation of potassium channels, and inhibition of calcium channels .
類似化合物との比較
Dipyanone (hydrochloride) is structurally similar to other opioids such as methadone, dipipanone, and phenadoxone . Compared to these compounds, dipyanone (hydrochloride) is slightly less potent . Methadone is a well-known opioid used for pain management and opioid substitution therapy, while dipipanone and phenadoxone are used for their analgesic properties . The uniqueness of dipyanone (hydrochloride) lies in its structural modifications, which result in different pharmacological properties and potency compared to its analogs .
特性
分子式 |
C23H30ClNO |
|---|---|
分子量 |
371.9 g/mol |
IUPAC名 |
4,4-diphenyl-6-pyrrolidin-1-ylheptan-3-one;hydrochloride |
InChI |
InChI=1S/C23H29NO.ClH/c1-3-22(25)23(20-12-6-4-7-13-20,21-14-8-5-9-15-21)18-19(2)24-16-10-11-17-24;/h4-9,12-15,19H,3,10-11,16-18H2,1-2H3;1H |
InChIキー |
UQRCTEBZCDBPSE-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C(CC(C)N1CCCC1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



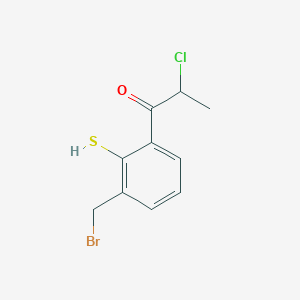
![1-Pyrrolidinecarboxylic acid, 4-[3-(cyclopentyloxy)-4-methoxyphenyl]-2-oxo-, [(4S)-4-(1-methylethenyl)-1-cyclohexen-1-yl]methyl ester](/img/structure/B14076905.png)

